(5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structuresteroids . This compound is characterized by its intricate arrangement of multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route typically begins with the formation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the oxirane and oxolane rings. Key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.
Introduction of the oxirane ring: This step often involves the use of epoxidation reactions, where an alkene is converted into an oxirane using peracids such as m-chloroperbenzoic acid.
Formation of the oxolane ring: This can be achieved through intramolecular cyclization reactions, often using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods while ensuring consistency and purity. This typically involves:
Optimization of reaction conditions: Ensuring that each step is efficient and yields high purity products.
Use of continuous flow reactors: To maintain precise control over reaction conditions and improve scalability.
Purification techniques: Such as chromatography and crystallization to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing ketones.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Diols: Formed from the opening of the oxirane ring.
Alcohols: Formed from the reduction of the ketone group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the field of steroid-based therapeutics.
Industry: Used in the synthesis of complex organic molecules and as a precursor for other steroidal compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane and oxolane rings, along with the ketone and methoxy groups, play crucial roles in its biological activity. The compound can bind to steroid receptors, modulating their activity and leading to various physiological effects. Additionally, it can inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known steroid with a similar core structure but different functional groups.
Testosterone: Another steroid with a similar core structure but different functional groups and biological activity.
Estradiol: A steroid hormone with a similar core structure but different functional groups and biological activity.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-27(2)23-11-10-22-21(29(23,5)15-14-24(27)33)13-17-30(6)20(12-16-31(22,30)7)19-18-32(35-9,36-25(19)34-8)26-28(3,4)37-26/h10,19-21,23,25-26H,11-18H2,1-9H3/t19-,20-,21-,23-,25+,26-,29+,30-,31+,32+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUGRGHUBITBGR-ICHSNPBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(OC5OC)(C6C(O6)(C)C)OC)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@@](O[C@H]5OC)([C@@H]6C(O6)(C)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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